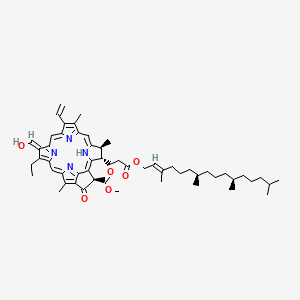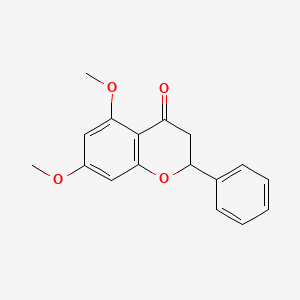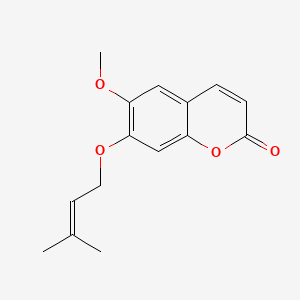
Taxicatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxicatin is a naturally occurring compound with the molecular formula C14H20O8 and a molecular weight of 316.30 g/mol . . This compound is derived from the leaves of the Taxus baccata plant . This compound is known for its unique chemical structure and significant biological activities, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Taxicatin can be synthesized from 3,5-dimethoxyphenol and α-acetobromoglucose . The reaction involves the formation of a glycosidic bond between the phenolic hydroxyl group of 3,5-dimethoxyphenol and the anomeric carbon of α-acetobromoglucose. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the leaves of Taxus baccata . The leaves are first dried and then subjected to solvent extraction using solvents like ethyl acetate or methanol . The extract is then purified using techniques such as column chromatography to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Taxicatin undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions involving this compound typically use halogenating agents like thionyl chloride or phosphorus tribromide .
Major Products: The major products formed from these reactions include oxidized derivatives , reduced forms , and halogenated compounds .
Aplicaciones Científicas De Investigación
Taxicatin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its cytotoxic properties and potential use in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a natural product in cosmetic formulations.
Mecanismo De Acción
Taxicatin exerts its effects through various molecular targets and pathways. It is known to inhibit cellular mitosis, thereby impeding the proliferation of aberrant tumor cells. The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .
Comparación Con Compuestos Similares
Taxicatin is unique due to its specific chemical structure and biological activities. Similar compounds include:
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-19-7-3-8(20-2)5-9(4-7)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIMXKVYWJWHE-RKQHYHRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-71-1 |
Source


|
| Record name | Taxicatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAXICATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34E0338PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












